molecular formula C21H18FN3O3S B2741809 (E)-2-cyano-2-(3-(2-fluorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide CAS No. 1049127-45-8

(E)-2-cyano-2-(3-(2-fluorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide

Cat. No.: B2741809
CAS No.: 1049127-45-8
M. Wt: 411.45
InChI Key: QUIJVNZQWMEKLV-RCCKNPSSSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction. Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and properties of the molecule, including its reactivity, polarity, and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the cyano group might make the molecule more reactive towards nucleophiles, while the fluorophenyl group could potentially enhance the molecule’s stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

  • Photodynamic Therapy and Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) found that zinc phthalocyanine derivatives, similar in structure to the compound , show high singlet oxygen quantum yield and good fluorescence properties. These features are crucial for Type II mechanisms in photodynamic therapy, making them potential candidates for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

  • Anticancer Activity : Hanan M. Refaat (2010) synthesized various benzimidazole derivatives, which include structures similar to the compound . These derivatives showed promising anticancer activity against several human cancer cell lines, indicating their potential as therapeutic agents (Refaat, 2010).

  • Anti-Inflammatory Activity : A study by Sunder and Maleraju (2013) on derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl) acetamide, which shares a similar chemical backbone with the compound of interest, demonstrated significant anti-inflammatory activity in certain compounds (Sunder & Maleraju, 2013).

  • Fluorinated Building Block in Organic Synthesis : Ghosh et al. (2009) discussed the synthesis and reactivity of a fluorinated acetamide, a building block for Julia olefination. This research is relevant because the compound of interest also contains fluorinated elements, which are significant in the synthesis of various organic compounds (Ghosh et al., 2009).

  • Antimicrobial Activity : Research by Krátký, Vinšová, and Stolaříková (2017) on rhodanine-3-acetic acid derivatives (similar in structure to the target compound) found that these compounds exhibit significant antimicrobial activity against a range of bacterial, mycobacterial, and fungal strains (Krátký, Vinšová, & Stolaříková, 2017).

  • Benzodiazepine Receptor Agonists : A study on 4-thiazolidinone derivatives by Faizi et al. (2017) identified their potential as benzodiazepine receptor agonists, indicating their possible use in treating conditions like epilepsy and anxiety (Faizi et al., 2017).

Mechanism of Action

Without specific context (such as whether this compound is intended to be a drug, a catalyst, etc.), it’s difficult to predict its mechanism of action. If it’s a drug, its mechanism would depend on its interactions with biological molecules .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. For example, if it shows promising biological activity, it could be further developed as a drug .

Properties

IUPAC Name

(2E)-2-cyano-2-[3-(2-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c1-24-19(26)15(12-23)21-25(17-6-4-3-5-16(17)22)20(27)18(29-21)11-13-7-9-14(28-2)10-8-13/h3-10,18H,11H2,1-2H3,(H,24,26)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIJVNZQWMEKLV-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC=C3F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C/1\N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC=C3F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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